4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-thiadiazole ring linked to a furan moiety and a 2-(trifluoromethyl)benzoyl group. This structural combination positions the compound as a candidate for therapeutic applications, particularly in neurological or antiparasitic contexts, given the pharmacological relevance of thiadiazole and piperidine derivatives .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-5-2-1-4-13(14)18(26)25-9-7-12(8-10-25)16-23-24-17(28-16)15-6-3-11-27-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIOCNPJDJHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization.
Coupling of the furan and thiadiazole rings: This step often involves the use of coupling reagents such as EDCI or DCC.
Introduction of the trifluoromethylbenzoyl group: This can be done through Friedel-Crafts acylation using trifluoromethylbenzoyl chloride.
Formation of the piperidine ring: This step involves the cyclization of appropriate amine precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s furan-2-yl group (electron-rich) contrasts with IIa’s 5-nitrofuran (electron-withdrawing nitro group), which enhances antiparasitic activity .
- Piperidine Modifications : The 2-(trifluoromethyl)benzoyl group in the target compound may improve blood-brain barrier penetration compared to IIa’s bipiperidinyl chain, which prioritizes antiparasitic uptake .
- Biological Activity Trends : Thiadiazoles with nitroaryl groups (e.g., IIa) show enhanced leishmanicidal activity, while ethyl-piperidinyl chains (e.g., ) correlate with acetylcholinesterase inhibition, suggesting divergent structure-activity relationships .
Physicochemical and Computational Insights
- DFT Studies : Computational modeling (e.g., hybrid functionals with exact exchange, as in ) could predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity differences between the target compound and BG12825 .
Research Findings and Implications
- Antiparasitic Potential: While IIa’s nitrofuran-thiadiazole system demonstrates strong leishmanicidal activity, the target compound’s lack of a nitro group may reduce toxicity risks but also limit efficacy in this context .
- Neurological Applications : The ethyl-piperidinyl chain in ’s compound suggests that the target’s trifluoromethylbenzoyl group could optimize acetylcholinesterase binding, warranting enzymatic assays .
- Metabolic Stability : The trifluoromethyl group likely enhances resistance to oxidative metabolism compared to methyl or hydrogen substituents, as seen in analogues from .
Biological Activity
The compound 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This detailed analysis focuses on its synthesis, structural characteristics, and biological evaluations, particularly in the context of antimicrobial and anticancer activities.
Chemical Structure and Properties
This compound belongs to a class of piperidine derivatives featuring a thiadiazole moiety and a trifluoromethylbenzoyl group. Its molecular formula is with a molecular weight of approximately 389.49 g/mol.
Structural Formula
- IUPAC Name : this compound
- Canonical SMILES : CCCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiadiazole ring and subsequent coupling with the piperidine structure. Various techniques such as NMR , FT-IR , and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The compound under investigation has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 20 |
| Candida albicans | 14 | 15 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
The observed cytotoxicity is attributed to the interaction of the thiadiazole ring with cellular targets involved in growth regulation.
Structure–Activity Relationship (SAR)
The biological activity is influenced by the electronic properties of substituents on the thiadiazole and piperidine rings. Electron-withdrawing groups enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy.
Key Findings from SAR Studies
- Electron-withdrawing groups (e.g., -CF3) increase antimicrobial potency.
- Electron-donating groups (e.g., -OH) enhance anticancer activity.
Case Studies
In a recent study published in MDPI, derivatives similar to this compound were synthesized and evaluated for their biological activities. The findings indicated that modifications at specific positions significantly impacted their efficacy against various pathogens and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
